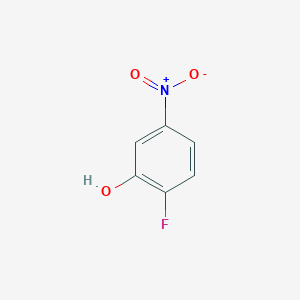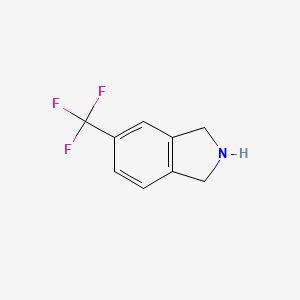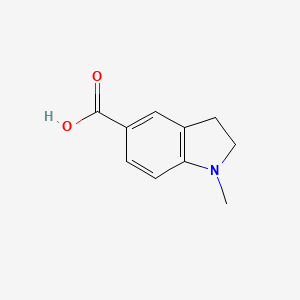
2-氟-5-硝基苯酚
描述
2-Fluoro-5-nitrophenol is a useful research compound. Its molecular formula is C6H4FNO3 and its molecular weight is 157.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Fluoro-5-nitrophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-5-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
基因报告研究
2-氟-5-硝基苯酚衍生物,如 2-氟-4-硝基苯酚-β-d-半乳糖吡喃苷 (OFPNPG),已被用于新型 NMR 活性分子类别。这些化合物对 β-半乳糖苷酶 (β-gal) 的作用高度敏感,使其在基因报告研究中很有用。这种应用已通过对各种癌细胞中酶活性和 lacZ 基因表达的 19F 化学位移成像 (CSI) 研究得到证实,表明其在体内研究中的潜力 (Kodibagkar et al., 2006)。
抗肿瘤化合物的合成
该化合物已用于抗肿瘤化合物的合成。一个显着的例子是 (+/-)-CC-1065 CPI 亚基的全合成,该亚基是一系列结构独特的抗肿瘤化合物的一部分。合成过程涉及多个步骤,从市售的 5-氟-2-硝基苯酚开始,展示了其在开发潜在癌症治疗中的重要性 (Ganton & Kerr, 2007)。
除草剂开发
2-氟-5-硝基苯酚衍生物已被合成并显示出除草剂活性。这些由 5-氟-2-硝基苯酚开发的化合物在农业应用中表现出与现有除草剂相当的功效和安全性 (Huang et al., 2005)。
反应动力学研究
对相关化合物 2-氟-5-硝基噻吩的反应性研究提供了对与不同亲核试剂的反应动力学的见解。这项研究有助于理解类似化合物的化学行为,并可以为各种工业应用提供信息 (Guanti et al., 1975)。
肿瘤光学成像
2-脱氧葡萄糖的荧光类似物,如源自 2-氟-5-硝基苯酚的类似物,已因其在肿瘤光学成像中的潜力而被探索。这些研究对于肿瘤学的诊断和治疗监测具有重要意义 (Cheng et al., 2006)。
安全和危害
2-Fluoro-5-nitrophenol is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
生化分析
Biochemical Properties
2-Fluoro-5-nitrophenol plays a significant role in various biochemical reactions. It interacts with enzymes such as nitroreductases, which catalyze the reduction of nitro groups to amines. This interaction is crucial in the metabolism of nitroaromatic compounds. Additionally, 2-Fluoro-5-nitrophenol can act as a substrate for certain oxidoreductases, influencing redox reactions within cells. The compound’s ability to participate in these reactions highlights its importance in biochemical pathways involving electron transfer and reduction-oxidation processes .
Cellular Effects
2-Fluoro-5-nitrophenol affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of key signaling molecules, potentially altering cellular responses to external stimuli. The compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of genes involved in metabolic pathways, stress responses, and cell cycle regulation .
Molecular Mechanism
At the molecular level, 2-Fluoro-5-nitrophenol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the flux of metabolites. Additionally, 2-Fluoro-5-nitrophenol can affect gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-nitrophenol can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or extreme temperatures. Long-term studies have shown that 2-Fluoro-5-nitrophenol can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-nitrophenol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage. These findings highlight the importance of dosage optimization in experimental studies involving 2-Fluoro-5-nitrophenol .
Metabolic Pathways
2-Fluoro-5-nitrophenol is involved in several metabolic pathways, primarily those related to the reduction of nitro groups and the oxidation of phenolic compounds. Enzymes such as nitroreductases and oxidoreductases play key roles in these pathways, facilitating the conversion of 2-Fluoro-5-nitrophenol to its metabolites. These metabolic processes can affect the overall metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, 2-Fluoro-5-nitrophenol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and activity. The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of 2-Fluoro-5-nitrophenol is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific cellular compartments or organelles, where it can exert its effects. For example, 2-Fluoro-5-nitrophenol may localize to the mitochondria, influencing mitochondrial function and energy metabolism .
属性
IUPAC Name |
2-fluoro-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRLFZAMCVAQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634509 | |
| Record name | 2-Fluoro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22510-08-3 | |
| Record name | 2-Fluoro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 2-Fluoro-5-nitrophenol in the context of 17β-hydroxysteroid dehydrogenase type 14?
A1: The research paper you provided focuses on the structural analysis of 17β-HSD14 variant S205 in complex with 2-Fluoro-5-nitrophenol []. While the abstract doesn't delve into the specific reasons for choosing this compound, it suggests that 2-Fluoro-5-nitrophenol likely acts as a ligand for this enzyme.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)


